2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]
Description
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-oxane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIERQJCKUDMMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730740 | |
| Record name | 1,2-Dihydrospiro[indole-3,4'-oxane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859164-46-8 | |
| Record name | 1,2-Dihydrospiro[indole-3,4'-oxane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Three-Component Condensation
A prominent method involves a one-pot, three-component reaction of isatin, kojic acid, and an active methylene compound such as ethyl cyanoacetate, methyl cyanoacetate, or malononitrile in methanol under reflux with a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane). This method yields 2'-amino-6'-(hydroxymethyl)-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones efficiently.
- Reaction conditions: Methanol solvent, reflux (~65°C), 12 hours.
- Catalyst: DABCO (organic base).
- Yields: Good to excellent, especially with malononitrile as the active methylene compound.
- Advantages: Operational simplicity, one-pot procedure, easy work-up.
Table 1. Optimization of Solvent, Catalyst, and Temperature
| Entry | Solvent | Catalyst | Time (h) / Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol | DABCO | 12 / Reflux | 94 |
| 2 | Ethanol | DABCO | 12 / Reflux | 86 |
| 3 | Methanol | Et3N | 12 / Reflux | 79 |
| 4 | Ethanol | Et3N | 12 / Reflux | 77 |
| 5 | Methanol | None | 72 / Reflux | Low (α,β-unsaturated product only) |
Note: Reactions without catalyst or with weaker bases gave lower yields or different products.
Acid-Catalyzed Condensation for Nitro-Substituted Derivatives
For 5-nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran], the synthesis generally involves condensation of 5-nitroindoline with 3,4-dihydropyran under acidic conditions, typically in acetonitrile solvent at elevated temperatures (~95°C). This method facilitates the formation of the spirocyclic structure with the nitro substituent intact.
- Reaction conditions: Acetonitrile solvent, acidic catalyst, 90–95°C.
- Yields: Moderate to high, depending on reaction time and catalyst.
- Industrial relevance: Adapted to continuous flow reactors and green chemistry principles for scalability.
Catalysis by Ionic Liquids and Green Media
Recent advances highlight the use of ionic liquids (e.g., 1-butyl-3-methylimidazolium hydroxide, [bmim]OH) as dual solvent-catalysts that enhance reaction rates and yields at room temperature, reducing reaction times to under 15 minutes.
- Advantages: Eco-friendly, recyclable catalyst system, mild conditions.
- Yields: Up to 90–95% for substituted spiro[indoline-3,4'-pyran] derivatives.
- Mechanism: Ionic liquids stabilize reaction intermediates via hydrogen bonding and electrostatic interactions.
Detailed Reaction Mechanism (Example: DABCO-Catalyzed One-Pot Synthesis)
The mechanism involves:
- Knoevenagel condensation between isatin and the active methylene compound to form an α,β-unsaturated intermediate.
- Michael addition of kojic acid to the intermediate.
- Intramolecular cyclization to form the spirocyclic pyran ring.
- Proton transfers facilitated by the base catalyst (DABCO) to stabilize the product.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| One-pot 3-component (DABCO) | Isatin, kojic acid, malononitrile | DABCO | Methanol | Reflux (~65) | 12 | 94 | High yield, simple work-up |
| Acid-catalyzed (nitro derivative) | 5-Nitroindoline, 3,4-dihydropyran | Acid (e.g., HCl) | Acetonitrile | 90–95 | 6–12 | 70–85 | Suitable for nitro-substituted spiro |
| Ionic liquid catalysis | Isatin derivatives, malononitrile | [bmim]OH ionic liquid | Water/EtOH | RT | <0.25 | 90–95 | Green chemistry approach, fast |
Research Findings and Optimization Notes
- Solvent choice is critical: Methanol favors higher yields in base-catalyzed reactions, while acetonitrile suits acid-catalyzed nitro derivatives.
- Catalyst type influences selectivity and yield: Organic bases like DABCO outperform triethylamine in the three-component synthesis.
- Temperature and time optimization shows refluxing for 12 hours balances yield and practicality.
- Substrate scope : Malononitrile as the active methylene compound leads to better yields than cyanoacetates.
- Green chemistry : Ionic liquids and aqueous media reduce environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] can undergo various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and various organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted spiropyrans .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of spiro compounds, including 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]. Research indicates that derivatives of this compound exhibit significant activity against a range of bacterial strains. For instance, a study synthesized several spiro-4H-pyran derivatives and evaluated their effectiveness against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds was determined, revealing promising antibacterial effects. Specifically, one derivative showed exceptional activity against clinical isolates, suggesting potential for development into new antimicrobial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 5d | S. aureus | 8 |
| Compound 5d | E. coli | 4 |
| Compound 5d | P. aeruginosa | 16 |
Anticancer Properties
The spiro[indoline-3,4'-pyran] framework has also been investigated for its anticancer potential. Studies suggest that compounds featuring this structure can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of various signaling pathways associated with cell proliferation and survival. For example, certain derivatives have shown efficacy in inhibiting the growth of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis .
Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] derivatives have demonstrated a range of other biological activities:
- Antioxidant Activity : Compounds with this structure have been shown to scavenge free radicals effectively, which could help in preventing oxidative stress-related diseases.
- Antidiabetic Effects : Some studies indicate that these compounds may enhance insulin sensitivity and glucose uptake in cells.
- Anti-inflammatory Properties : Research has suggested that spiro compounds can inhibit inflammatory mediators, offering potential therapeutic avenues for inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
In a comprehensive study published in the Journal of Organic Chemistry, researchers synthesized various spiro[indoline-3,4'-pyran] derivatives and tested their antimicrobial activity against multiple bacterial strains. The results indicated that specific modifications to the molecular structure significantly enhanced antibacterial properties .
Case Study 2: Anticancer Mechanism Investigation
Another study explored the anticancer mechanisms of spiro[indoline-3,4'-pyran] derivatives on human breast cancer cell lines. The findings revealed that these compounds could effectively induce apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] involves its ability to undergo reversible isomerization between its spiropyran and merocyanine forms. This isomerization is triggered by external stimuli such as light, temperature, and pH changes. The molecular targets and pathways involved in this process include the interaction with specific receptors and enzymes that facilitate the isomerization .
Comparison with Similar Compounds
Key Observations :
- Halogenation : Bromo and chloro substitutions (e.g., 6cae, 6dbb ) increase molecular weight and often enhance bioactivity by improving binding interactions.
- Ester vs. Carboxylic Acid : Esters (e.g., methyl, ethyl) are common in synthetic intermediates, while carboxylic acid derivatives (e.g., ) improve solubility for biological applications .
- Ring Fusion: Pyrano[2,3-d]pyrimidine derivatives () exhibit enhanced anticancer activity due to the pyrimidine moiety’s ability to participate in hydrogen bonding .
Key Observations :
- Anticancer Activity : Pyrimidine-fused derivatives () show potent activity (IC50 ~10 μM), likely due to DNA intercalation or kinase inhibition.
- Antimicrobial Activity: Spiroquinoline-indoline-diones () exhibit broad-spectrum activity, with MIC values <50 μg/mL against Gram-positive and Gram-negative bacteria.
- Substituent Effects : Nitro groups (e.g., 6caf ) may enhance cytotoxicity, while trifluoromethyl groups () improve metabolic stability.
Physicochemical Properties
Table 3: Physical Properties of Representative Compounds
Biological Activity
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] is a heterocyclic organic compound notable for its unique spiro structure, which combines an indoline moiety with a pyran ring. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and cholinesterase inhibitory properties. This article presents a comprehensive overview of its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃N₁O₂
- Molecular Weight : Approximately 203.24 g/mol
The compound's structure contributes to its unique chemical properties and biological interactions. The spiro configuration allows for potential binding with various biological targets, which is pivotal for its pharmacological applications.
Biological Activities
Research indicates that 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] exhibits several promising biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit specific metabolic pathways.
2. Antitumor Activity
The compound has demonstrated notable antiproliferative effects against several cancer cell lines. For instance, it has been shown to inhibit the growth of MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cell lines with IC₅₀ values ranging from 2.434 µM to 4.958 µM .
3. Cholinesterase Inhibition
Inhibition of cholinesterase enzymes is crucial for the treatment of Alzheimer's disease and other neurodegenerative disorders. Preliminary studies suggest that 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] may exhibit such inhibitory effects .
The mechanisms underlying the biological activities of 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] are still under investigation but are believed to involve:
- Binding Interactions : The compound's spiro structure allows it to interact effectively with various proteins and enzymes.
- Photochromic Properties : The ability to undergo reversible color changes upon light exposure may influence its interaction with biological targets, potentially modulating its activity .
Synthesis Methods
Various synthetic routes have been developed to produce 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]. Common methods include:
- One-Pot Reactions : Utilizing multi-component reactions that integrate indoline derivatives with aldehydes and other reagents.
- Ultrasonic Irradiation Techniques : Enhancing reaction rates and yields through ultrasonic energy .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]:
Q & A
Q. What challenges arise in scaling up laboratory syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
